(3-Fluoro-2-i-butyloxyphenyl)magnesium bromide
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Overview
Description
(3-fluoro-2-iso-butyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF): is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its reactivity with various electrophiles to form carbon-carbon bonds. This compound is particularly useful in the formation of complex molecules in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (3-fluoro-2-iso-butyloxyphenyl)magnesium bromide typically involves the reaction of 3-fluoro-2-iso-butyloxybromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: In an industrial setting, the production of (3-fluoro-2-iso-butyloxyphenyl)magnesium bromide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is often supplied as a 0.50 M solution in THF to facilitate its use in various applications .
Chemical Reactions Analysis
Types of Reactions: (3-fluoro-2-iso-butyloxyphenyl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in cross-coupling reactions such as the Kumada coupling to form biaryl compounds.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes, ketones, esters.
Alkyl Halides: Methyl iodide, ethyl bromide.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Solvents: Anhydrous THF is commonly used to maintain the reactivity of the Grignard reagent.
Major Products:
Alcohols: Formed from the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: Formed from nucleophilic substitution and coupling reactions
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used in the formation of complex organic molecules, including pharmaceuticals and agrochemicals.
Cross-Coupling Reactions: Facilitates the formation of biaryl compounds, which are important in material science and drug development.
Biology and Medicine:
Drug Development: Utilized in the synthesis of intermediates for pharmaceutical compounds.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry:
Polymer Chemistry: Involved in the synthesis of polymers with specific functional groups.
Material Science: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of (3-fluoro-2-iso-butyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic applications to form new carbon-carbon bonds and other functional groups .
Comparison with Similar Compounds
- (4-trifluoromethylphenyl)magnesium bromide
- (2-trifluoromethylphenyl)magnesium bromide
Comparison:
- Reactivity: (3-fluoro-2-iso-butyloxyphenyl)magnesium bromide has unique reactivity due to the presence of the fluoro and iso-butyloxy groups, which can influence the electronic properties of the compound.
- Applications: While similar compounds are also used in organic synthesis, (3-fluoro-2-iso-butyloxyphenyl)magnesium bromide is particularly useful in the synthesis of molecules with specific electronic and steric requirements .
Properties
IUPAC Name |
magnesium;1-fluoro-2-(2-methylpropoxy)benzene-3-ide;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FO.BrH.Mg/c1-8(2)7-12-10-6-4-3-5-9(10)11;;/h3-5,8H,7H2,1-2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZMSDGZEJOFOZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=[C-]C=CC=C1F.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFMgO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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